molecular formula C20H23N5 B6458007 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline CAS No. 2549018-68-8

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline

Cat. No.: B6458007
CAS No.: 2549018-68-8
M. Wt: 333.4 g/mol
InChI Key: RQSSDEWVBZJZRM-UHFFFAOYSA-N
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Description

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is a heterocyclic compound that features a quinoline core substituted with a piperazine ring, which is further substituted with a trimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline typically involves multi-step procedures. One common method includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting ethylenediamine with diethanolamine under reflux conditions.

    Introduction of the Trimethylpyrimidine Moiety: The piperazine intermediate is then reacted with 2,5,6-trimethylpyrimidine-4-bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Coupling with Quinoline: The final step involves coupling the substituted piperazine with 4-chloroquinoline under basic conditions, typically using sodium hydride in DMF.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties, particularly its potential as an antipsychotic and neuroprotective agent.

Properties

IUPAC Name

4-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-14-15(2)22-16(3)23-20(14)25-12-10-24(11-13-25)19-8-9-21-18-7-5-4-6-17(18)19/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSSDEWVBZJZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=NC4=CC=CC=C43)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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